

Comparative Proteomics of the ZMYND19 Interactome: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release

This guide provides a comparative analysis of the ZMYND19 interactome, focusing on the regulatory role of the CTLH E3 ubiquitin ligase complex. The data presented herein is primarily based on a 2024 study by Wang et al., which elucidated a novel function for ZMYND19 and its partner MKLN1 in the mTORC1 signaling pathway.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals investigating ZMYND19's role in cellular processes and its potential as a therapeutic target.

Introduction to ZMYND19

ZMYND19 (Zinc Finger MYND-Type Containing 19), also known as MIZIP, is a protein that has been implicated as a regulatory component in G-protein coupled receptor signaling.[1] More recent evidence has revealed its crucial role, in complex with MKLN1 (Muskelin 1), as a negative regulator of the mTORC1 signaling pathway.[1][2][3][4][5] The stability and abundance of the ZMYND19-MKLN1 complex are controlled by the CTLH E3 ubiquitin ligase complex, which targets them for proteasomal degradation.[1][5] Perturbation of the CTLH complex leads to the accumulation of ZMYND19 and MKLN1, resulting in the inhibition of mTORC1 signaling. [1][2][3][4][5]

Comparative Analysis of ZMYND19 and MKLN1 Abundance



A key aspect of understanding the ZMYND19 interactome is its regulation by the CTLH complex. A comparative whole-cell proteomic analysis was performed on cells with a functional CTLH complex versus cells in which a catalytic subunit of the complex, MAEA, was knocked out. The knockout of MAEA leads to the stabilization and accumulation of CTLH substrates.[1] [2][4][5]

The following table summarizes the quantitative proteomic data for ZMYND19 and its primary interacting partner, MKLN1, in response to MAEA depletion.

Protein	Log2 (Fold Change in Abundance) upon MAEA knockout	-log10 (p-value)	Status
ZMYND19	> 2.0	High	Significantly Upregulated
MKLN1	> 2.0	High	Significantly Upregulated
MAEA	< -2.0	High	Significantly Depleted (Control)

This data is a qualitative representation based on the volcano plot presented in Wang et al., 2024. The study identified ZMYND19 and MKLN1 as two of the most significantly upregulated proteins upon MAEA depletion.[1]

The ZMYND19 Interactome in mTORC1 Regulation

The primary known interactors of ZMYND19 in the context of mTORC1 regulation are MKLN1 and components of the mTORC1 complex. The ZMYND19-MKLN1 complex localizes to the lysosome, where it interacts with Raptor, a key component of mTORC1, and RagA/C GTPases to inhibit mTORC1 activity.[1][2][5]



ZMYND19 Interactor	Function in the Complex	Evidence
MKLN1	Forms a stable complex with ZMYND19 that negatively regulates mTORC1.[1][2][5]	Co-immunoprecipitation[1][5]
Raptor	A scaffold protein of the mTORC1 complex; interaction with the ZMYND19/MKLN1 complex inhibits mTORC1 activation.[1]	Co-immunoprecipitation[1]
RagA/C	Rag GTPases that are crucial for the recruitment of mTORC1 to the lysosome; interaction with ZMYND19/MKLN1 inhibits a late stage of mTORC1 activation.[1][2][5]	Co-immunoprecipitation[1]

Signaling Pathway and Regulatory Logic

The following diagrams illustrate the regulatory dynamics of the ZMYND19 interactome and its impact on the mTORC1 signaling pathway.



CTLH E3 Ligase Complex MAEA Other CTLH Subunits Ubiquitination ZMYND19-MKLN1 Complex Ubiquitination 2 ZMYND19 MKLN1 Inhibition > Inhibition mTORC1 Complex at Lysosome mTORC1 Proteasomal Degradation (Raptor) Activation S6K Phosphorylation RagA/C (Cell Growth)

ZMYND19 in mTORC1 Signaling

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Figure 1: ZMYND19 and MKLN1 negatively regulate mTORC1 signaling.



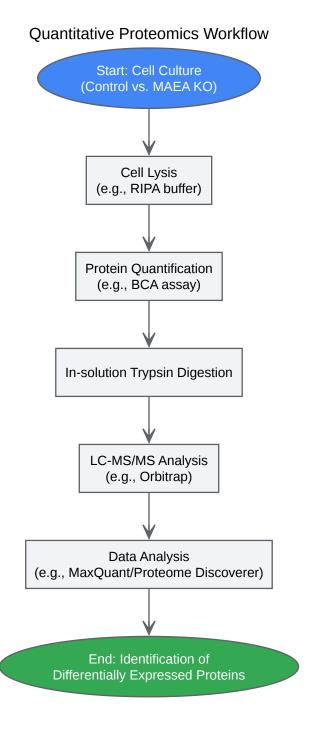
Experimental Protocols

The identification and characterization of the ZMYND19 interactome rely on established proteomic techniques. Below are detailed methodologies for the key experiments.

Whole-Cell Proteomic Analysis

This protocol outlines the general steps for a comparative quantitative proteomic analysis to identify proteins with altered abundance upon perturbation of a specific pathway.





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- To cite this document: BenchChem. [Comparative Proteomics of the ZMYND19 Interactome: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b398368#comparative-proteomics-of-zmynd19-interactome]

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